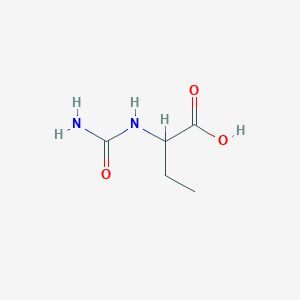

2-(carbamoylamino)butanoic Acid

Übersicht

Beschreibung

2-(carbamoylamino)butanoic Acid, also known as N-Carbamyl-DL-alpha-amino-n-butyric acid or 2-Ureidobutanoic acid, is a compound with the molecular formula C5H10N2O3 . It has a molecular weight of 146.14 g/mol .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H10N2O3/c1-2-3(4(8)9)7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10) . The compound has a topological polar surface area of 92.4 Ų and a complexity of 146 . Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 180-184°C . It has a molecular weight of 146.14 g/mol, an XLogP3-AA of -0.5, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen

Nutritional Biochemistry and Poultry Nutrition

Research on DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA), a methionine precursor related to 2-(carbamoylamino)butanoic acid, highlights its role in improving intestinal homeostasis and poultry product quality. HMTBA has been shown to protect epithelial barrier function in vitro, potentially due to its diversion to the transsulfuration pathway, enhancing the production of antioxidant metabolites like taurine and glutathione. These findings suggest that such methionine precursors are of greater value in poultry nutrition than previously recognized, indicating their potential to improve animal health and food quality (Martín-Venegas et al., 2013; Martín-Venegas et al., 2011).

Biotechnological Production of Biofuels and Chemicals

The conversion of various substrates into biofuels and biocommodity chemicals, such as 2-butanol and its precursor butanone, demonstrates the biotechnological application of related compounds. Research employing Saccharomyces cerevisiae for the production of these chemicals from meso-2,3-butanediol showcases the innovative use of metabolic engineering for sustainable chemical production (Ghiaci et al., 2014). Similarly, the fermentative production of butanol by clostridia indicates the revival of biological processes for butanol production, crucial for renewable resources and biotechnology (Lee et al., 2008).

Environmental Safety and Analytical Chemistry

Developments in analytical methods for detecting pesticide residues, such as carbofuran, using ELISA based on haptens related to this compound underscore the compound's relevance in environmental monitoring and safety. This research supports the potential for developing commercial kits for rapid detection, critical for human health and environmental protection (Yang et al., 2008).

Chemical Synthesis and Organic Chemistry

Studies on the asymmetric electrochemical carboxylation of prochiral substrates, aiming at the production of optically active compounds, illuminate the importance of methodologies that could relate to or utilize this compound derivatives. These approaches provide efficient routes to valuable chiral chemicals, showcasing the compound's potential applicability in synthetic organic chemistry (Zhang et al., 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s structurally similar to carglumic acid , which is used for the treatment of hyperammonemia in patients with a deficiency in N-acetyl glutamate synthase . This enzyme is an important component of the urea cycle, which prevents the build-up of neurotoxic ammonium in the blood .

Mode of Action

Carglumic acid is used to treat hyperammonemia, a condition characterized by elevated blood levels of ammonia . The compound may interact with its target enzyme to facilitate the conversion of ammonia to urea, thereby reducing the concentration of ammonia in the blood .

Biochemical Pathways

2-(carbamoylamino)butanoic Acid likely affects the urea cycle, given its structural similarity to carglumic acid . The urea cycle is a series of biochemical reactions that convert nitrogenous waste ammonia into urea in hepatocytes. The urea is then excreted by the kidneys. Disruptions in this cycle can lead to hyperammonemia .

Result of Action

If it acts similarly to carglumic acid, it may help reduce the concentration of ammonia in the blood, thereby preventing neurologic problems, cerebral edema, coma, and death associated with hyperammonemia .

Biochemische Analyse

Biochemical Properties

2-(Carbamoylamino)butanoic Acid is known to interact with enzymes such as carbamoylases . Carbamoylases are enzymes that hydrolyze the amide bond of the carbamoyl group in N-carbamoyl-amino acids, yielding the corresponding enantiomerically pure amino acid, ammonia, and CO2 . The strict enantiospecificity of these enzymes makes them ideal for kinetic resolution of amino acids .

Cellular Effects

These include atherosclerosis, lipid metabolism, immune system dysfunction, and renal fibrosis .

Molecular Mechanism

It is known that carbamoylation, a process that could involve this compound, is a non-enzymatic reaction during which a carbamoyl moiety is added to proteins, peptides, or amino acids . This post-translational molecular modification contributes to the pathogenesis of various diseases .

Temporal Effects in Laboratory Settings

Carbamoylase-based kinetic resolution of amino acids, which could involve this compound, has been applied for the last three decades .

Metabolic Pathways

It is known that carbamoylases, which could interact with this compound, play a role in the metabolism of N-carbamoyl-amino acids .

Subcellular Localization

The localization of proteins can be influenced by post-translational modifications such as carbamoylation , a process that could potentially involve this compound.

Eigenschaften

IUPAC Name |

2-(carbamoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-2-3(4(8)9)7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKPZSDKMUSSHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399261 | |

| Record name | 2-(carbamoylamino)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55512-98-6 | |

| Record name | 2-(carbamoylamino)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

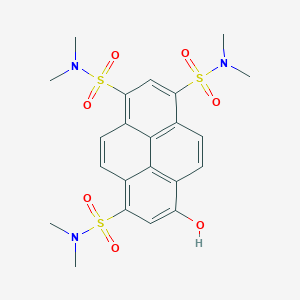

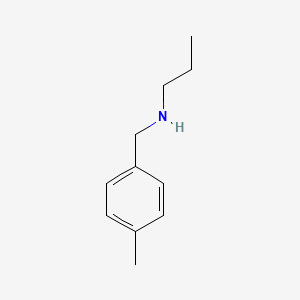

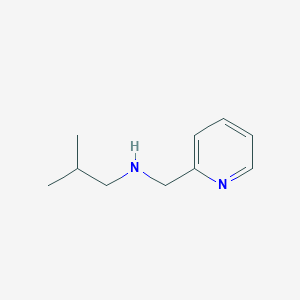

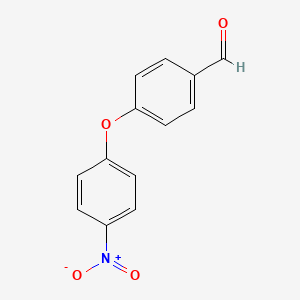

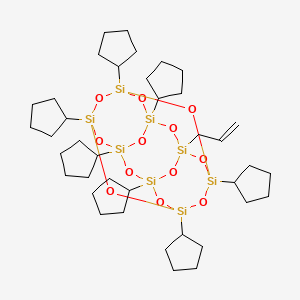

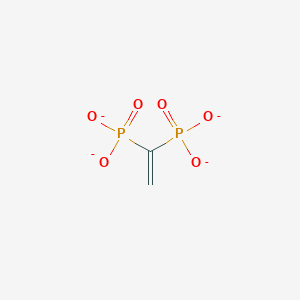

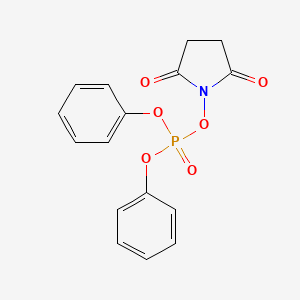

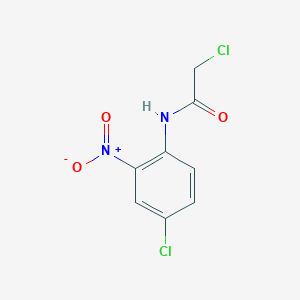

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

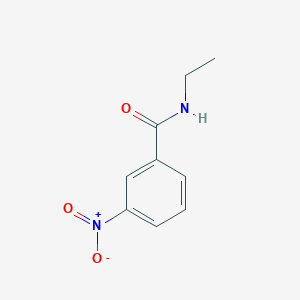

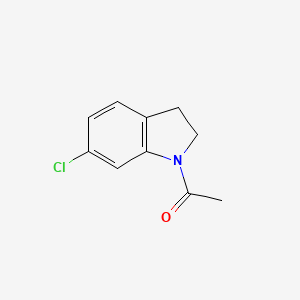

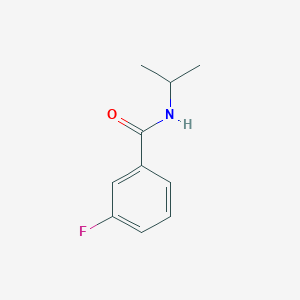

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-[2,3']bipyridinyl-5-carbonitrile](/img/structure/B1598306.png)